molecular formula C16H16N2O4S B12146354 Prop-2-enyl 4-methyl-2-(2-phenoxyacetylamino)-1,3-thiazole-5-carboxylate

Prop-2-enyl 4-methyl-2-(2-phenoxyacetylamino)-1,3-thiazole-5-carboxylate

Cat. No.: B12146354
M. Wt: 332.4 g/mol
InChI Key: PWDRCUNLOUIKHX-UHFFFAOYSA-N
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Description

“Prop-2-enyl 4-methyl-2-(2-phenoxyacetylamino)-1,3-thiazole-5-carboxylate” is a complex organic compound with a fascinating structure. Let’s break it down:

    Prop-2-enyl: This indicates that the compound has a propenyl (allyl) group attached.

    4-methyl-2-(2-phenoxyacetylamino)-1,3-thiazole-5-carboxylate: The core structure consists of a thiazole ring with a carboxylate group at position 5. The 4-methyl substituent is attached to the thiazole ring, and there’s an acetylamino group linked to the phenoxy moiety.

Preparation Methods

Synthetic Routes:: The synthesis of this compound involves several steps. One possible route includes the following:

    Thiazole Formation: Start with 4-methylthiazole. React it with chloroacetyl chloride to form the 2-(2-chloroacetylamino)-4-methylthiazole intermediate.

    Phenoxylation: Introduce the phenoxy group by reacting the intermediate with phenol in the presence of a base.

    Allylation: Finally, allylate the compound using propargyl bromide or propargyl alcohol.

Industrial Production:: Industrial-scale production typically involves optimized versions of the above steps, with attention to yield, cost, and safety.

Chemical Reactions Analysis

Reactions::

Common Reagents::

    N-bromosuccinimide (NBS): Used for benzylic bromination.

    Hydrogen peroxide (H₂O₂): Employed in oxidation reactions.

Scientific Research Applications

This compound finds applications in:

    Medicine: Investigated for potential therapeutic effects due to its unique structure.

    Chemical Biology: Used as a probe to study biological processes.

    Industry: May serve as a precursor for other compounds.

Mechanism of Action

The exact mechanism remains an active area of research. It likely interacts with specific molecular targets, affecting cellular pathways.

Properties

Molecular Formula

C16H16N2O4S

Molecular Weight

332.4 g/mol

IUPAC Name

prop-2-enyl 4-methyl-2-[(2-phenoxyacetyl)amino]-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C16H16N2O4S/c1-3-9-21-15(20)14-11(2)17-16(23-14)18-13(19)10-22-12-7-5-4-6-8-12/h3-8H,1,9-10H2,2H3,(H,17,18,19)

InChI Key

PWDRCUNLOUIKHX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)NC(=O)COC2=CC=CC=C2)C(=O)OCC=C

Origin of Product

United States

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